(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine
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Overview
Description
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine: is a chemical compound with the molecular formula C14H20N4 This compound is characterized by the presence of an indazole ring attached to a piperidine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Attachment to Piperidine: The indazole ring is then attached to the piperidine ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the indazole derivative reacts with a piperidine derivative in the presence of a suitable base.
Final Product Formation: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indazole or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation Products: Indazole oxides, piperidine oxides.
Reduction Products: Various amine derivatives.
Substitution Products: Functionalized indazole or piperidine derivatives.
Scientific Research Applications
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine
- (1-((1H-Indazol-3-yl)methyl)piperidin-3-yl)methanamine
Uniqueness
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N4 |
---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
[1-(2H-indazol-3-ylmethyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C14H20N4/c15-9-11-5-3-4-8-18(11)10-14-12-6-1-2-7-13(12)16-17-14/h1-2,6-7,11H,3-5,8-10,15H2,(H,16,17) |
InChI Key |
XZCRXMGYIPEODM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=C3C=CC=CC3=NN2 |
Origin of Product |
United States |
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